Furtrethonium hydroxide

CAS No.: 503-94-6

Cat. No.: VC1897301

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 503-94-6 |

|---|---|

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

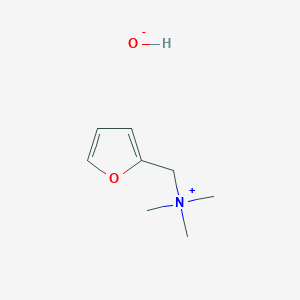

| IUPAC Name | furan-2-ylmethyl(trimethyl)azanium;hydroxide |

| Standard InChI | InChI=1S/C8H14NO.H2O/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H2/q+1;/p-1 |

| Standard InChI Key | GMIGAQJBMBWDJC-UHFFFAOYSA-M |

| SMILES | C[N+](C)(C)CC1=CC=CO1.[OH-] |

| Canonical SMILES | C[N+](C)(C)CC1=CC=CO1.[OH-] |

Introduction

Chemical Properties and Structure

Molecular Characteristics

| Property | Value |

|---|---|

| Parent Compound Structure | Furan-2-ylmethyl(trimethyl)azanium |

| Counterion | Hydroxide (OH⁻) |

| Molecular Formula | C₈H₁₄NO⁺·OH⁻ (C₈H₁₅NO₂) |

| Canonical SMILES | CN+(C)CC1=CC=CO1.[OH-] |

| Related CAS Numbers | 7618-86-2 (Parent compound) |

| Related Salt Forms | Bromide (73664-18-3), Iodide (541-64-0) |

Physical Properties

Furtrethonium hydroxide, like other quaternary ammonium compounds with a hydroxide counterion, typically exhibits high water solubility. While specific melting point data for the hydroxide salt is not directly available in the search results, related furtrethonium salts provide reference points. For instance, furtrethonium iodide has a reported melting point of 116-117°C or 118-120°C according to different researchers .

The hydroxide form likely possesses hygroscopic properties common to many quaternary ammonium hydroxides, potentially necessitating special handling and storage conditions to maintain stability and prevent moisture absorption.

Pharmacological Properties

Mechanism of Action

Furtrethonium compounds function primarily as agonists of muscarinic acetylcholine receptors. The pharmacological activity of furtrethonium hydroxide would be expected to closely mirror that of other furtrethonium salts, with the primary differentiating factor being potential variations in bioavailability, absorption, and distribution due to the hydroxide counterion.

The muscarinic receptor activation by furtrethonium compounds triggers various physiological responses, particularly relevant to their historical application in ophthalmology. As a muscarinic agonist, furtrethonium stimulates receptors involved in the regulation of intraocular pressure.

Therapeutic Applications

Historically, furtrethonium compounds have been employed in the treatment of glaucoma. Their mechanism for reducing intraocular pressure involves facilitating the outflow of aqueous humor through muscarinic receptor activation. While newer treatments have largely supplanted furtrethonium compounds in clinical practice, these agents retain research significance in neuropharmacology and as synthetic intermediates.

Research has indicated that furtrethonium compounds may possess cognitive effects, with studies demonstrating their ability to reverse memory deficits induced by scopolamine in rat models. This suggests potential applications in cognitive enhancement or neuroprotection in conditions such as Alzheimer's disease.

Synthesis and Production

Synthetic Pathways

The synthesis of furtrethonium hydroxide typically involves multi-step processes starting with furfural derivatives. One potential synthesis route involves first producing an intermediate such as 2-dimethylamino-methylfuran, which can then be further processed to yield the target compound.

A patent describes a method for synthesizing a furtrethonium iodide pharmaceutical intermediate, which could be adapted for producing the hydroxide salt through appropriate modifications . The described process involves:

-

Reaction of dimethylamine methanol solution with 2-furan dimethanol in the presence of oxalic acid and alumina

-

Temperature-controlled processing with subsequent addition of phosphoric acid

-

Further processing with sodium sulfite and potassium hydrogen sulfite

-

Extraction, dehydration, vacuum distillation, and recrystallization

This synthesis method claims advantages including "reduced reaction intermediate links, reduced reaction temperature and reaction time, and improved reaction yield" .

Alternative Production Methods

More recent research has explored base-free synthetic methods for producing furfurylamines from biomass furans. These approaches offer potentially more sustainable and environmentally friendly routes to furtrethonium compounds . One such method involves reductive amination using transfer hydrogenation catalysts such as Ru-MACHO (carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)) in isopropanol .

These alternative methods may offer advantages for producing furtrethonium hydroxide, particularly in terms of:

-

Reduced environmental impact

-

Avoidance of strong bases that can be detrimental to base-sensitive substrates

-

Potential for higher yields under milder conditions

Structural Relationships to Other Pharmaceutical Compounds

Related Pharmaceutical Agents

Furtrethonium compounds belong to a broader family of pharmaceutically active agents containing furfurylamine moieties. Notable examples include:

-

Furesomide: A diuretic compound containing a furfurylamine structure

-

Barmastine: Another pharmaceutical agent incorporating the furfurylamine scaffold

-

Anti-hepatitis-B compounds: Certain anti-viral agents utilizing furfurylamine components

These structural relationships highlight the versatility and pharmaceutical importance of the furfurylamine scaffold, of which furtrethonium hydroxide is a representative example.

Comparison with Other Muscarinic Agonists

Furtrethonium compounds can be compared with other muscarinic acetylcholine receptor agonists such as pilocarpine and eserine. While these compounds share similar mechanisms of action, furtrethonium's unique chemical structure, featuring a furfuryl group, confers distinct pharmacokinetic properties and receptor binding characteristics.

| Property | Furtrethonium | Pilocarpine | Eserine |

|---|---|---|---|

| Chemical Structure | Quaternary ammonium with furfuryl group | Natural alkaloid | Carbamate alkaloid |

| Receptor Selectivity | Muscarinic acetylcholine receptors | Primarily M3 muscarinic receptors | Acetylcholinesterase inhibitor with muscarinic effects |

| Duration of Action | Variable depending on salt form | Intermediate | Long |

| Current Clinical Use | Limited/Research | Active (glaucoma) | Limited/Research |

Research Applications and Future Directions

Current Research Status

Furtrethonium compounds, including the hydroxide form, continue to serve as valuable research tools in neuropharmacology. Their well-defined receptor activity makes them useful for investigating muscarinic signaling pathways and developing novel therapeutic approaches for conditions involving cholinergic dysfunction.

Studies have demonstrated that furtrethonium compounds can effectively reverse memory deficits induced by scopolamine in experimental models, suggesting potential applications in cognitive enhancement. This neurobiological activity positions furtrethonium hydroxide as a compound of interest in research on cognitive disorders and neuroprotection.

Synthetic Applications

Beyond direct pharmacological applications, furtrethonium hydroxide serves as a useful precursor for synthesizing novel compounds with potential therapeutic applications. Its role in catalyzing reactions has been noted as pivotal for developing new drugs targeting various diseases.

The ongoing exploration of furtrethonium compounds in pharmaceutical chemistry reflects their versatility as building blocks for drug development. The hydroxide salt form may offer specific advantages in certain synthetic pathways due to its reactivity profile.

Sustainable Production

Recent research has increasingly focused on developing more sustainable methods for producing furfurylamine derivatives from biomass sources. These approaches align with broader trends toward green chemistry and sustainable pharmaceutical production .

The production of furtrethonium compounds from lignocellulosic biorefinery products represents an area of growing interest, potentially offering more environmentally friendly routes to these valuable chemical intermediates. Approximately 280 kilotons of furfural, a key precursor, are produced globally per year, providing abundant raw material for sustainable synthesis pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume